

Elucidation of the Chemical Structure of Macrocin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Macrocin**

Cat. No.: **B1239957**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocin, a significant macrolide antibiotic, serves as a direct biosynthetic precursor to Tylosin, a widely used veterinary therapeutic. A comprehensive understanding of its chemical architecture is paramount for endeavors in drug development, semi-synthetic modifications, and the exploration of novel antibiotic derivatives. This technical guide provides a detailed examination of the chemical structure of **Macrocin**, leveraging spectroscopic data and established experimental protocols for macrolide antibiotics. Due to the limited availability of specific public domain spectroscopic data for **Macrocin** (also known as Tylosin C or 3"-O-demethyltylosin), this guide utilizes data from its closely related and extensively studied derivative, Tylosin A, as a representative model for illustrative purposes. The methodologies and principles described herein are directly applicable to the structural elucidation of **Macrocin**.

Chemical Structure and Properties

Macrocin is a 16-membered macrolide antibiotic produced by the bacterium *Streptomyces fradiae*.^[1] Its core structure consists of a macrocyclic lactone ring to which deoxy sugars are attached.^[2] The chemical formula for **Macrocin** is C₄₅H₇₅NO₁₇, with a molecular weight of approximately 902.1 g/mol.

Property	Value	Source
Molecular Formula	C ₄₅ H ₇₅ NO ₁₇	PubChem
Molecular Weight	902.1 g/mol	PubChem
IUPAC Name	2- [(4R,5S,6S,7R,9R,11E,13E,15 R,16R)-6- [(2R,3R,4R,5S,6R)-5- [(2S,4R,5S,6S)-4,5-dihydroxy- 4,6-dimethyloxan-2-yl]oxy-4- (dimethylamino)-3-hydroxy-6- methyloxan-2-yl]oxy-15- [[[(2R,3R,4R,5S,6R)-4,5- dihydroxy-3-methoxy-6- methyloxan-2- yl]oxymethyl]-16-ethyl-4- hydroxy-5,9,13-trimethyl-2,10- dioxo-1-oxacyclohexadeca- 11,13-dien-7-yl]acetaldehyde	PubChem
Synonyms	Tylosin C, 3'''-O- demethyltylosin	Multiple Sources

Spectroscopic Data for Structural Elucidation

The definitive structure of macrolide antibiotics is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific peak assignments for **Macrocin** are not readily available, the following tables for Tylosin A demonstrate the type of data required for full structural elucidation. The chemical shifts are reported in parts per million (ppm).

Table 2.1.1: Representative ¹H NMR Data (based on Tylosin A in CDCl₃)^[3]^[4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Representative)
9.66	s	1H	Aldehyde H-20
7.21 - 8.50	m	-	Aromatic/Vinylic Protons
4.0 - 5.0	m	-	Sugar Protons, CH-O
2.0 - 3.0	m	-	Aliphatic Protons
0.8 - 1.5	m	-	Methyl/Methylene Protons

Table 2.1.2: Representative ^{13}C NMR Data (based on Tylosin A in CDCl_3)^{[3][4]}

Chemical Shift (ppm)	Carbon Type	Assignment (Representative)
203.4	C=O	Aldehyde C-20
174.3	C=O	Lactone C-1
110 - 150	C=C	Vinylic Carbons
90 - 105	C-O	Anomeric Carbons
60 - 80	C-O	Sugar/Aglycone Carbons
10 - 50	CH, CH ₂ , CH ₃	Aliphatic Carbons

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the structure and identifying substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Table 2.2.1: Representative Mass Spectrometry Data (based on Tylosin A)^{[5][6]}

m/z (Mass-to-Charge Ratio)	Ion Type	Interpretation
916.5	$[M+H]^+$	Protonated molecular ion of Tylosin A
772.5	$[M+H - \text{mycarose}]^+$	Loss of the mycarose sugar moiety
598.4	$[M+H - \text{mycarose} - \text{mycaminose}]^+$	Loss of both mycarose and mycaminose sugars
174.1	$[\text{mycaminose}+H]^+$	Fragment corresponding to the mycaminose sugar

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of macrolide antibiotics like **Macrocin**.

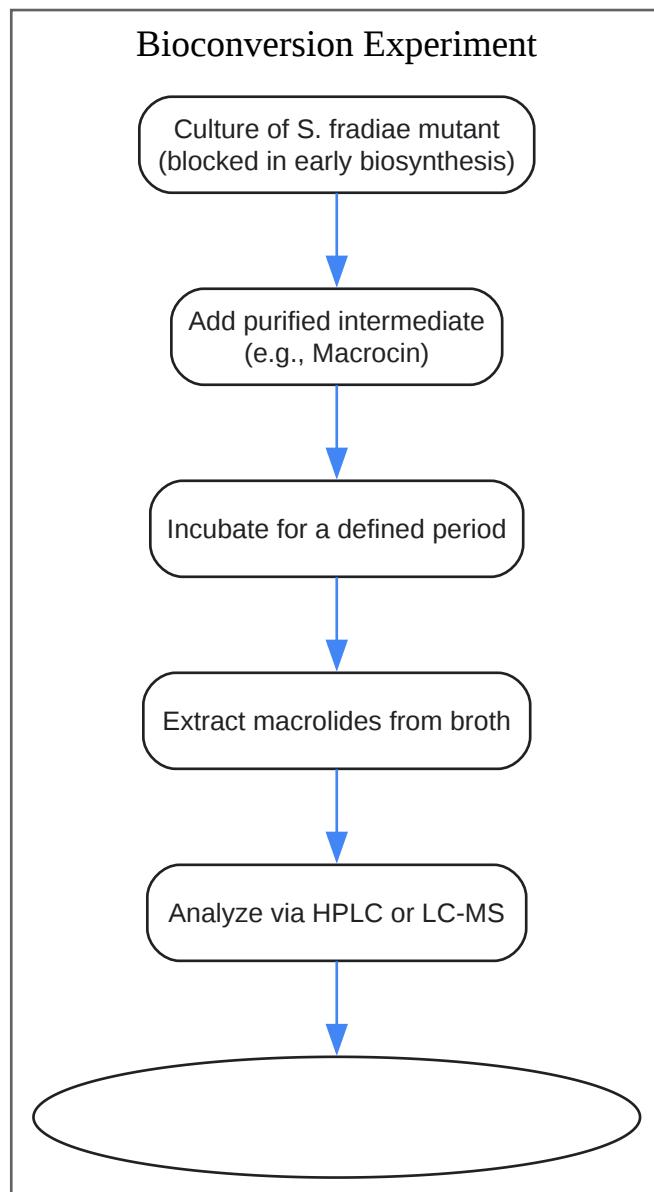
Isolation and Purification of Macrocin

- Fermentation: Culture *Streptomyces fradiae* in a suitable nutrient medium under optimal conditions for macrolide production.
- Extraction: After fermentation, adjust the pH of the filtrate to 9.0 and extract the macrolides using an organic solvent such as butyl acetate.^[7]
- Back Extraction: The organic extract is then subjected to a two-step back-extraction process. First, an acidic aqueous solution (pH 5.5-6.0) is used, followed by a more acidic solution (pH 2.5-4.0).^[7]
- Purification: The crude extract is purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate **Macrocin** from other Tylosin-related compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of purified **Macrocin** in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.
- 2D NMR Experiments: To establish connectivity, acquire two-dimensional NMR spectra, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of the purified **Macrocin** in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for large molecules.

- Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion ($[M+H]^+$ or $[M+Na]^+$).
- Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This provides information about the different substructures of the molecule, such as the sugar moieties and the macrolide ring.^[6]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Tylosin

Macrocin is a key intermediate in the biosynthesis of Tylosin. The pathway involves the sequential addition of sugar moieties to the tylactone core.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylosin [sitem.herts.ac.uk]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Elucidation of the Chemical Structure of Macrocin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239957#elucidation-of-macrocin-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com